Palonosetron is a second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. [] It belongs to the class of medications known as antiemetics. [] In scientific research, Palonosetron serves as a valuable tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes. [] Its unique pharmacological profile, including high binding affinity for the 5-HT3 receptor and prolonged half-life, distinguishes it from first-generation 5-HT3 receptor antagonists. []
Molecular Structure Analysis
While the provided papers do not delve into the specifics of Palonosetron's molecular structure analysis, they do mention its unique structural properties that contribute to its distinct pharmacological profile. []
Mechanism of Action
Palonosetron exerts its action by selectively and potently antagonizing 5-HT3 receptors. [] It binds to these receptors with higher affinity than first-generation 5-HT3 antagonists, leading to a longer duration of action. [, , ] This binding prevents serotonin from activating the 5-HT3 receptors, thus blocking the vomiting reflex. [] Notably, research suggests Palonosetron may also interact with the signaling pathways of other neurotransmitters involved in nausea and vomiting, such as substance P, potentially contributing to its broader efficacy. []
Applications
Investigating 5-HT3 Receptor Pharmacology: Palonosetron is used in research to explore the role of the 5-HT3 receptor in various physiological and pathological states, including nausea and vomiting, pain perception, and mood disorders. [, ]
Developing Novel Antiemetics: The efficacy of Palonosetron in controlling chemotherapy-induced nausea and vomiting has spurred research into developing new antiemetic agents with improved efficacy and tolerability profiles. [, ]
Understanding Drug Interactions: Studies have investigated potential drug interactions involving Palonosetron, particularly with other medications metabolized by the cytochrome P450 system, to ensure safe and effective co-administration. []
Exploring Alternative Routes of Administration: Research has explored the bioavailability and efficacy of Palonosetron through different routes of administration, including subcutaneous and continuous infusion, to optimize its therapeutic application. [, ]
Future Directions
Investigating Allosteric Interactions: While Palonosetron is primarily recognized as a 5-HT3 receptor antagonist, further research is needed to fully understand its potential allosteric interactions with other receptor systems involved in nausea and vomiting. []
Developing Targeted Therapies: Understanding the specific mechanisms underlying Palonosetron's interaction with substance P and other neurotransmitters could pave the way for developing more targeted therapies for different types of nausea and vomiting. []
Optimizing Drug Delivery Systems: Research into novel drug delivery systems, such as sustained-release formulations, could further enhance the clinical utility of Palonosetron by improving patient adherence and minimizing dosing frequency. []
Personalized Medicine Approaches: Investigating potential genetic variations in 5-HT3 receptor sensitivity or drug metabolism pathways could facilitate personalized medicine approaches to optimize Palonosetron therapy based on individual patient characteristics. []
Related Compounds
Ondansetron
Compound Description: Ondansetron, a first-generation 5-HT3 receptor antagonist, is frequently used to prevent chemotherapy-induced nausea and vomiting (CINV). []
Relevance: While both ondansetron and palonosetron act as 5-HT3 receptor antagonists, palonosetron demonstrates a superior efficacy profile in preventing CINV, particularly in the delayed phase. [] This difference is attributed to palonosetron's distinct pharmacology, including a longer half-life and higher binding affinity for the 5-HT3 receptor compared to first-generation antagonists like ondansetron. [, ] Studies show that palonosetron outperforms ondansetron in controlling both acute and delayed CINV, making it potentially more effective in multi-day chemotherapy and bone marrow transplantation settings. []
Granisetron
Compound Description: Granisetron is a first-generation 5-HT3 receptor antagonist, often used in combination therapy for CINV prevention. [, ] It is available in various formulations, including a recently developed extended-release subcutaneous injection. [, ]
Dolasetron
Compound Description: Dolasetron is a first-generation 5-HT3 receptor antagonist used in the prevention of CINV. [, ]
Relevance: Similar to ondansetron and granisetron, dolasetron shares the 5-HT3 receptor antagonist mechanism with palonosetron. [, ] Palonosetron's advantages lie in its higher potency and longer duration of action, resulting in enhanced control of both acute and delayed CINV compared to first-generation 5-HT3 antagonists like dolasetron. [, ]
Aprepitant
Compound Description: Aprepitant is a selective antagonist of the substance P/neurokinin 1 (NK-1) receptor. [] It is often combined with 5-HT3 antagonists like palonosetron to enhance their antiemetic effects. [, ]
Relevance: While palonosetron targets 5-HT3 receptors, aprepitant acts on NK-1 receptors, offering a complementary mechanism for CINV control. [, ] Combining these agents creates a more comprehensive antiemetic strategy, effectively addressing both serotonin and substance P pathways involved in nausea and vomiting. [, ] Studies show that the palonosetron-aprepitant combination demonstrates a favorable safety profile and enhances the prevention of CINV, particularly in the delayed phase. [, ]
Netupitant
Compound Description: Netupitant is a highly selective NK-1 receptor antagonist. [] When combined with palonosetron, it forms a fixed-dose combination antiemetic known as NEPA, specifically designed for CINV prevention. []
Relevance: Netupitant complements palonosetron's action by blocking substance P signaling through NK-1 receptors, providing a dual-action approach to managing CINV. [] This combination, available as a single oral formulation (NEPA), is advantageous due to its convenient administration, potentially improving patient compliance and reducing dosing errors. [] Clinical studies have demonstrated the efficacy and safety of NEPA in preventing both acute and delayed CINV. [, ]
Dexamethasone
Compound Description: Dexamethasone, a corticosteroid, is frequently incorporated into antiemetic regimens for CINV prevention, often in conjunction with 5-HT3 antagonists like palonosetron. [, ]
Relevance: While palonosetron primarily acts on 5-HT3 receptors, dexamethasone provides additional antiemetic effects through different mechanisms, including its anti-inflammatory properties. [, ] This combination is particularly beneficial in managing delayed CINV. [, ] Notably, studies suggest that palonosetron, due to its prolonged efficacy, might allow for a reduction in the total dexamethasone dose required, potentially minimizing steroid-related side effects while maintaining effective CINV control. []
Ramosetron
Compound Description: Ramosetron is a selective 5-HT3 receptor antagonist known for its potent and long-lasting antiemetic effects. []
Substance P
Compound Description: Substance P is a neuropeptide that plays a crucial role in transmitting pain signals and inducing nausea and vomiting. It exerts its effects by binding primarily to NK-1 receptors. []
Relevance: While palonosetron itself does not bind to NK-1 receptors, research suggests it might indirectly modulate substance P signaling pathways. [] This interaction could contribute to palonosetron's efficacy against delayed CINV, where substance P is considered a key mediator. [] Understanding palonosetron's influence on substance P-mediated responses provides valuable insight into its broader antiemetic effects beyond direct 5-HT3 receptor antagonism.
Serotonin (5-Hydroxytryptamine)
Compound Description: Serotonin (5-HT), a neurotransmitter, plays a critical role in various physiological processes, including nausea and vomiting. [] Its release, particularly in response to chemotherapy, triggers the activation of 5-HT3 receptors, contributing to CINV.
Relevance: Palonosetron's primary mechanism of action involves blocking 5-HT3 receptors, preventing serotonin from binding and initiating the cascade of events leading to nausea and vomiting. [, ] By antagonizing serotonin's effects at these receptors, palonosetron effectively mitigates CINV, particularly in the acute phase where serotonin release is most prominent. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Palonosetron hydrochloride is a hydrochloride obtained by combining palonosetron with one molar equivalent of hydrogen chloride; an antiemetic used in combination with netupitant (under the trade name Akynzeo) to treat nausea and vomiting in patients undergoing cancer chemotherapy. It has a role as an antiemetic and a serotonergic antagonist. It contains a palonosetron(1+). Palonosetron Hydrochloride is the hydrochloride salt of palonosetron, a carbazole derivative and a selective serotonin receptor antagonist with antiemetic activity. Palonosetron competitively blocks the action of serotonin at 5-hydroxytryptamine type 3 (5-HT3) receptors located on vagal afferents in the chemoreceptor trigger zone (CTZ), resulting in suppression of chemotherapy-induced nausea and vomiting. The CTZ is located in the area postrema on the dorsal surface of the medulla oblongata at the caudal end of the fourth ventricle and outside the blood-brain barrier (BBB). Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting. See also: Palonosetron (has active moiety); Fosnetupitant; palonosetron hydrochloride (component of); Netupitant; palonosetron hydrochloride (component of) ... View More ...
BD-AcAc2 is a ketone ester with anti-obesity and anticonvulsant activities. Oral administration of BD-AcAc2 (30% of total kcals) reduces body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet. BD-AcAc2 (4 g/kg) increases the seizure threshold and blood levels of β-hydroxybutyrate in a rat model of seizures induced by pentylenetetrazole (PTZ;). BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen.
Talazoparib is an orally available small molecule inhibitor of the DNA repair enzyme poly ADP-ribose polymerase (PARP) which is used as an antineoplastic agent in the treatment of selected cases of breast cancer. Talazoparib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Talazoparib is an inhibitor of mammalian polyadenosine 5’-diphosphoribose polymerases (PARPs), enzymes responsible for regulating essential cellular functions, such as DNA transcription and DNA repair. Developed by Pfizer, talazoparib was first approved by the FDA in October 2018 and by the EMA in June 2019. It was approved by Health Canada in September 2020. Talazoparib is currently used in the treatment of BRCA-mutated breast cancer and HRR-mutated prostate cancer. Talazoparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of talazoparib is as a Poly(ADP-Ribose) Polymerase Inhibitor. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. See also: Talazoparib Tosylate (active moiety of).
DMCM (hydrochloride) is Benzodiazepine inverse agonist that displays anxiogenic and potent convulsant activity.The reference for administration is ranging 0.4 from 0.8 mg/kg .DMCM (hydrochloride) was shown to bind to GABAA/benzodiazepine receptors in the rat brain with high affinity.DMCM (hydrochloride) can inhibit pain and learning in rats.
Dabrafenib mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of dabrafenib and methanesulfonic acid. Used for treatment of metastatic melanoma. It has a role as an antineoplastic agent and a B-Raf inhibitor. It contains a dabrafenib. Dabrafenib Mesylate is the mesylate salt form of dabrafenib, an orally bioavailable inhibitor of B-raf (BRAF) protein with potential antineoplastic activity. Dabrafenib selectively binds to and inhibits the activity of B-raf, which may inhibit the proliferation of tumor cells which contain a mutated BRAF gene. B-raf belongs to the raf/mil family of serine/threonine protein kinases and plays a role in regulating the MAP kinase/ERKs signaling pathway, which may be constitutively activated due to BRAF gene mutations. See also: Dabrafenib (has active moiety).
AM095 is an orally bioavailable antagonist of lysophosphatidic acid receptor 1 (LPA1) with IC50 values of 25 and 23 nM in CHO cells expressing human or mouse receptors, respectively. It is selective for LPA1 over LPA2, LPA3, LPA4, and LPA5 (IC50s = >10,000 nM for human LPA2-5). It inhibits chemotaxis of CHO cells overexpressing LPA1 and of A2058 human melanoma cells (IC50s = 778 and 233 nM, respectively) and prevents LPA-induced increases in plasma histamine levels in mice (ED50 = 8.3 mg/kg). It also decreases collagen and protein levels in bronchoalveolar lavage fluid (BALF) in a mouse model of bleomycin-induced lung injury (ED50s = ~10 mg/kg for both) and decreases kidney fibrosis in a mouse model of unilateral ureteral obstruction when administered at a dose of 30 mg/kg for eight days. AM095 is a potent LPA1 receptor antagonist with IC50 values of 0.98 and 0.73 μM for recombinant human or mouse LPA1 respectively. IC50 value: 0.98/0.73 uM (human/mouse LPA1)Target: LPA1 receptorAM095 is an LPA1 receptor antagonist with good oral exposure and antifibrotic activity in rodent models. In vitro, AM095 inhibited GTPγS binding to Chinese hamster ovary (CHO) cell membranes overexpressing recombinant human or mouse LPA1 with IC50 values of 0.98 and 0.73 μM, respectively, and exhibited no LPA1 agonism. In functional assays, AM095 inhibited LPA-driven chemotaxis of CHO cells overexpressing mouse LPA (IC50= 778 nM) and human A2058 melanoma cells (IC50 = 233 nM). Another study showed that LPA/LPA1 pathway inhibition has the potential to be an effective new therapeutic strategy for systemic sclerosis (SSc), and that LPA1 is an attractive pharmacologic target in dermal fibrosis.